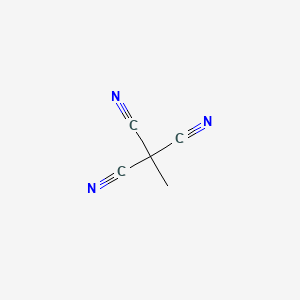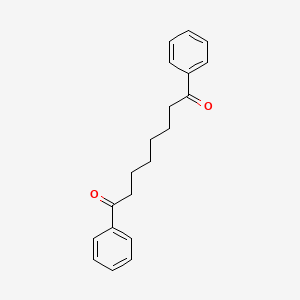
1,8-Diphenyl-1,8-octanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Diphenyl-1,8-octanedione is an organic compound characterized by the presence of two phenyl groups attached to an octanedione backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Diphenyl-1,8-octanedione can be synthesized through several methods. One common approach involves the reaction of benzalacetophenone dibromide with sodium methoxide in methyl alcohol. The reaction mixture is refluxed, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,8-Diphenyl-1,8-octanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
1,8-Diphenyl-1,8-octanedione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,8-Diphenyl-1,8-octanedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-propanone: Similar in structure but with a shorter carbon chain.
1,6-Diphenyl-1,3,5-hexatriene: Contains a conjugated system, differing in electronic properties.
Uniqueness
1,8-Diphenyl-1,8-octanedione is unique due to its longer carbon chain and the presence of two ketone groups, which influence its reactivity and applications
Properties
CAS No. |
6268-58-2 |
|---|---|
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1,8-diphenyloctane-1,8-dione |
InChI |
InChI=1S/C20H22O2/c21-19(17-11-5-3-6-12-17)15-9-1-2-10-16-20(22)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |
InChI Key |
CINBVJFQJOIPLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-1h-benzo[f]thiochromene](/img/structure/B14729501.png)

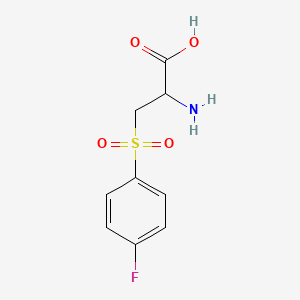
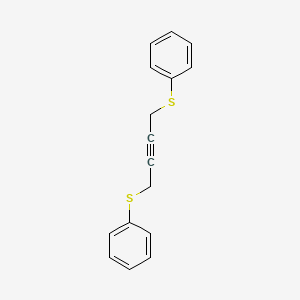

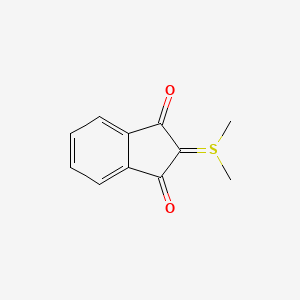
![1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea](/img/structure/B14729527.png)
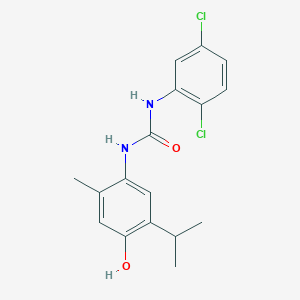
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729535.png)

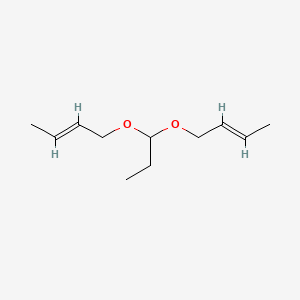
![N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B14729560.png)
